4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor, followed by sulfonylation and subsequent coupling with a pyridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A simpler analog that lacks the piperidine and sulfonyl groups.
1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidine: Similar structure but without the pyridine ring.
4-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)pyridine: Similar structure but without the trifluoromethyl group.
Uniqueness
4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the sulfonyl group can improve its binding affinity to certain targets. The piperidine and pyridine rings provide structural rigidity and potential for further functionalization.
Properties
IUPAC Name |
4-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-3-1-5-16(11-13)26(23,24)22-10-2-4-15(12-22)25-14-6-8-21-9-7-14/h1,3,5-9,11,15H,2,4,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKNHCURCXSDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.